molecular formula C11H9F3N2O3 B2709563 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid CAS No. 2248348-75-4

2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid

Cat. No.: B2709563
CAS No.: 2248348-75-4
M. Wt: 274.199
InChI Key: VCXDSCZZFCEARW-UHFFFAOYSA-N
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Description

2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds .

Scientific Research Applications

2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
  • 4-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)phenylhydrazine

Comparison: Compared to similar compounds, 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid is unique due to its imidazolidine ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c12-11(13,14)7-3-1-6(2-4-7)10(8(17)18)5-15-9(19)16-10/h1-4H,5H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXDSCZZFCEARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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